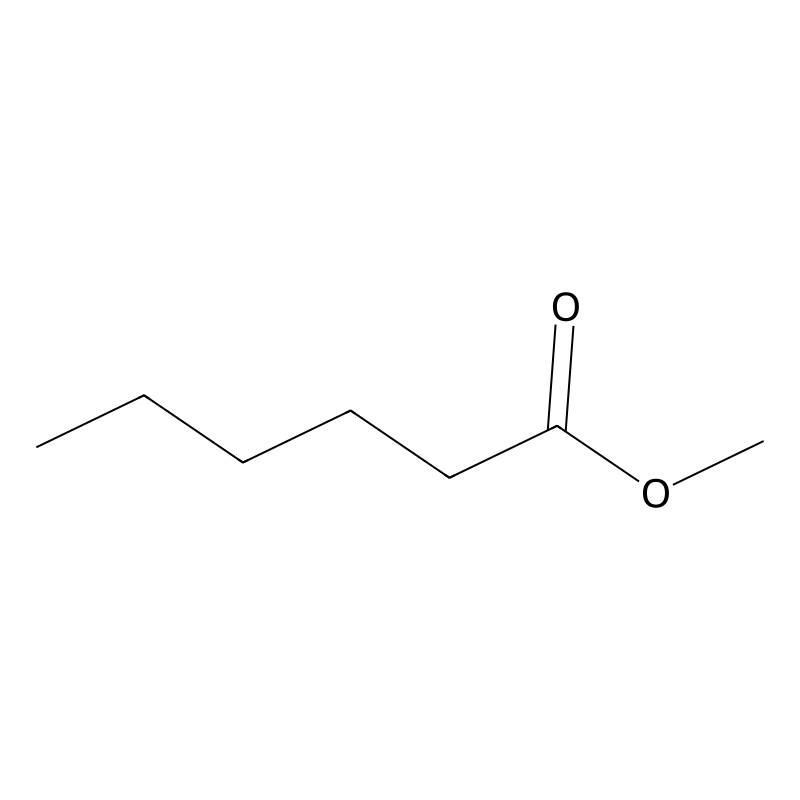Methyl hexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
1.33 mg/mL at 20 °C
Insoluble in water; soluble in propylene glycol and vegetable oils
Soluble (in ethanol)
Synonyms
Canonical SMILES
Biodiesel Fuel Research
Methyl hexanoate is a fatty acid methyl ester (FAME), a type of biofuel derived from renewable sources like vegetable oils. Researchers study methyl hexanoate and other FAMEs to understand their combustion properties, emission profiles, and potential as sustainable alternatives to diesel fuel [].
Here, researchers compare the oxidation of methyl hexanoate to other FAMEs to optimize biofuel models for jet-stirred reactors [].
Food Science Research
Methyl hexanoate is a naturally occurring flavoring agent found in fruits like pineapples and apples []. Scientists use methyl hexanoate in food science research to investigate flavor profile, perception, and interaction with other flavor compounds [].
For instance, this study explores the influence of methyl hexanoate and other esters on the aroma perception of cheese [].
Methyl hexanoate, also known as methyl caproate, is a colorless liquid organic compound with the chemical formula . It belongs to the class of fatty acid methyl esters, specifically derived from hexanoic acid (caproic acid). This compound is naturally present in various foods, including potatoes, tomatoes, and cheese, and is often used as a flavoring agent due to its fruity aroma reminiscent of pineapple . Methyl hexanoate has a molecular weight of approximately 130.18 g/mol and is characterized by its hydrophobic nature, making it practically insoluble in water .
Key Reactions- Hydrolysis:
- Oxidation:
Methyl hexanoate is primarily synthesized through the esterification of hexanoic acid with methanol. This process typically involves the use of an acid catalyst to facilitate the reaction and improve yield. The general reaction can be represented as follows:
This method allows for large-scale production suitable for industrial applications, particularly in flavoring .
Methyl hexanoate finds extensive use across various industries:
- Flavoring Agent: Commonly used in food products to impart a fruity flavor.
- Fragrance: Utilized in perfumes and scented products due to its pleasant aroma.
- Chemical Intermediate: Acts as a precursor for other chemicals and can be involved in biodiesel production .
Research into the interactions of methyl hexanoate with other compounds has focused on its combustion properties and oxidation mechanisms. Studies have shown that it can participate in complex reactions that influence the formation of intermediates during combustion processes, which is significant for applications in biofuels . Understanding these interactions can help optimize its use as a fuel additive or in other chemical processes.
Methyl hexanoate shares structural similarities with several other fatty acid methyl esters. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl hexanoate | C8H16O2 | Derived from ethanol; used similarly as a flavoring agent. |
| Methyl octanoate | C9H18O2 | Has a longer carbon chain; imparts different flavor profiles. |
| Methyl butanoate | C6H12O2 | Shorter chain; often used in synthetic flavors. |
| Methyl caprate | C10H20O2 | Higher molecular weight; used in food and cosmetic applications. |
Methyl hexanoate's unique five-carbon chain structure distinguishes it from these compounds, influencing its flavor profile and biological activity .
Physical Description
Clear colorless liquid; [CAMEO]
Liquid
Colourless to pale yellow liquid; Pineapple, ethereal aroma
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
148.00 to 150.00 °C. @ 760.00 mm Hg
Flash Point
Heavy Atom Count
Density
0.880-0.889
Appearance
Melting Point
-71 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1767 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1766 of 1767 companies with hazard statement code(s):;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
3.72 [mmHg]
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient







